The Core Mechanism of Action of DDO-02005 Free Base: An In-depth Technical Guide
The Core Mechanism of Action of DDO-02005 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02005 free base is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel predominantly expressed in the atria of the heart.[1][2] By targeting this channel, DDO-02005 effectively modulates the cardiac action potential, demonstrating significant anti-arrhythmic properties, particularly in the context of atrial fibrillation. This technical guide provides a comprehensive overview of the mechanism of action of DDO-02005, including its molecular target, physiological effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and a major cause of stroke and heart failure. A key mechanism in the pathophysiology of AF is atrial electrical remodeling, which involves a shortening of the atrial action potential duration (APD). The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel (encoded by the KCNA5 gene), is a primary contributor to atrial repolarization.[2] Consequently, selective inhibition of the Kv1.5 channel is a promising therapeutic strategy for the treatment of AF, as it is expected to prolong the atrial APD without affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects. DDO-02005 has emerged as a potent inhibitor of the Kv1.5 channel with demonstrated efficacy in preclinical models of atrial fibrillation and arrhythmia.[1][2]
Molecular Target and Mechanism of Action
The primary molecular target of DDO-02005 is the Kv1.5 voltage-gated potassium channel.[1][2] These channels play a crucial role in the repolarization phase of the cardiac action potential in atrial myocytes.
Signaling Pathway of DDO-02005 Action
DDO-02005 binds to the Kv1.5 channel and inhibits the outward potassium current (IKur). This inhibition of potassium efflux during the repolarization phase of the atrial action potential leads to a prolongation of the action potential duration. By extending the refractory period of the atrial tissue, DDO-02005 helps to prevent the rapid and irregular electrical impulses that characterize atrial fibrillation.
Quantitative Data
The inhibitory potency and pharmacokinetic profile of DDO-02005 have been characterized in preclinical studies.
Table 1: In Vitro Inhibitory Activity of DDO-02005
| Target | IC50 (µM) |
| Kv1.5 Potassium Channel | 0.72[1][2] |
Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |
| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |
| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |
| AUC0-t (µg·h/L) | 178.42 ± 39.33 | 4.41 ± 0.69 |
| CL (L/h/kg) | 5.83 ± 1.44 | - |
Data are presented as mean ± SD (n=6). Data sourced from MedKoo Biosciences, citing Zhao L, et al.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DDO-02005.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the Kv1.5 potassium channel.
Experimental Workflow
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Kv1.5 channel are cultured under standard conditions.
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Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).
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Voltage Protocol: Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV.
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Drug Application: After obtaining a stable baseline recording, cells are perfused with external solutions containing increasing concentrations of DDO-02005.
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Data Analysis: The inhibitory effect is calculated as the percentage reduction in the peak outward current at +40 mV in the presence of the compound compared to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
In Vivo Anti-Arrhythmic Activity
Objective: To evaluate the efficacy of DDO-02005 in a rat model of chemically-induced atrial fibrillation.
Methodology:
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Animal Model: Male Sprague-Dawley rats are anesthetized.
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Induction of Atrial Fibrillation: Atrial fibrillation is induced by a rapid intravenous injection of a mixture of CaCl2 and acetylcholine (ACh).[4][5][6]
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Drug Administration: DDO-02005 is administered intravenously at various doses prior to the induction of AF.
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ECG Monitoring: A lead II electrocardiogram (ECG) is continuously monitored to record the incidence and duration of AF.
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Data Analysis: The anti-arrhythmic effect is determined by the reduction in the incidence and duration of AF in the DDO-02005 treated groups compared to a vehicle control group.
Objective: To assess the protective effect of DDO-02005 against aconitine-induced cardiac arrhythmia.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used.
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Induction of Arrhythmia: Arrhythmia is induced by a continuous intravenous infusion of aconitine.[7][8]
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Drug Administration: DDO-02005 is administered as a single intravenous dose prior to the aconitine infusion.[9]
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ECG Monitoring: The onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation are monitored via ECG.
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Data Analysis: The protective effect of DDO-02005 is evaluated by the delay in the onset of arrhythmias and the prevention of lethal arrhythmias compared to a control group.
Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic properties of DDO-02005 following intravenous and oral administration.
Methodology:
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Animal Model: Male beagle dogs are used for the study.
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Drug Administration: A single dose of DDO-02005 is administered either intravenously (1 mg/kg) or orally (1.25 mg/kg).
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Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
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Plasma Concentration Analysis: Plasma concentrations of DDO-02005 are determined using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, t1/2, AUC, and clearance, are calculated using non-compartmental analysis.
Conclusion
DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel. Its mechanism of action, centered on the prolongation of the atrial action potential duration, has been substantiated by in vitro electrophysiological studies. Preclinical in vivo studies have demonstrated its efficacy in animal models of atrial fibrillation and arrhythmia. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the pharmacological profile of DDO-02005, highlighting its potential as a therapeutic agent for the management of atrial fibrillation. Further investigation into its safety and efficacy in higher animal models and human clinical trials is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 5. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of low-intensity treadmill exercise against acetylcholine-calcium chloride-induced atrial fibrillation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
